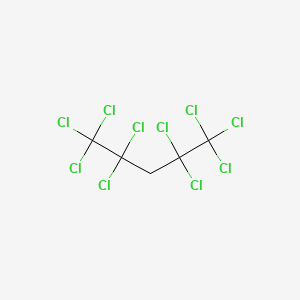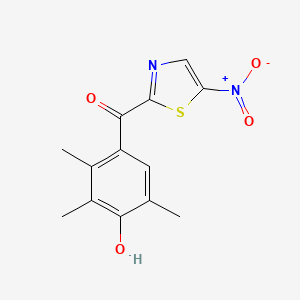
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound characterized by the presence of both phenyl and thiazolyl groups This compound is notable for its unique structural features, which include a hydroxy group, multiple methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2,3,5-trimethylbenzaldehyde with 5-nitro-2-aminothiazole under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process might involve recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Unique due to the specific arrangement of functional groups.
(4-Hydroxyphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(4-Hydroxy-2,3,5-trimethylphenyl)(1,3-thiazol-2-yl)methanone: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both hydroxy and nitro groups, along with multiple methyl groups, makes this compound unique in terms of its chemical reactivity and potential applications. These functional groups provide a versatile platform for further chemical modifications and exploration of its biological activities.
Propiedades
Número CAS |
52872-58-9 |
|---|---|
Fórmula molecular |
C13H12N2O4S |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
(4-hydroxy-2,3,5-trimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c1-6-4-9(7(2)8(3)11(6)16)12(17)13-14-5-10(20-13)15(18)19/h4-5,16H,1-3H3 |
Clave InChI |
VKTPEVPFLAVBQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



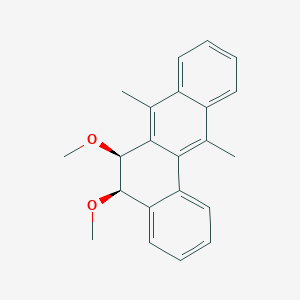
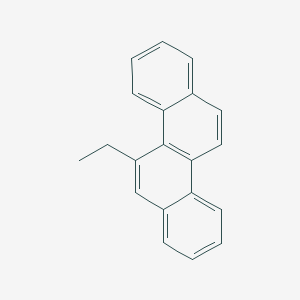
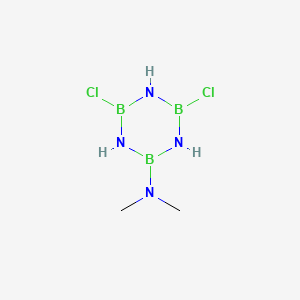
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)

![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
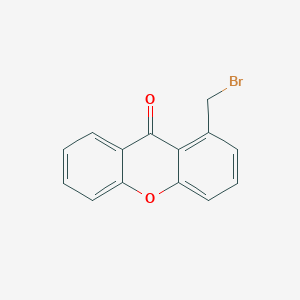
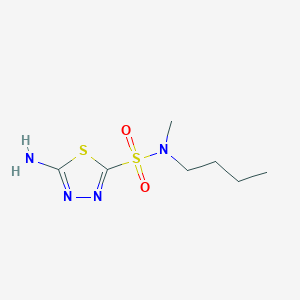
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
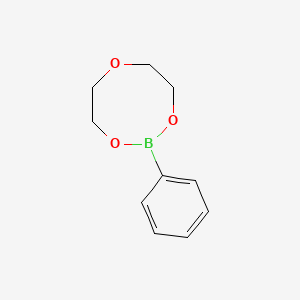
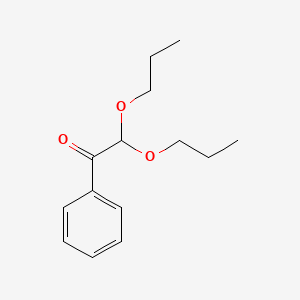
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
